N-(1H-inden-3-yl)acetamide

Neuropharmacology Smooth Muscle Pharmacology Ileal Contractility

N-(1H-inden-3-yl)acetamide (CAS 204519-27-7), also referred to as N-acetyl-3-amino-1H-indene, is an indene-based acetamide derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol. The compound features a bicyclic indene core bearing an N-acetyl substituent at the 3-position, representing a minimal, unsubstituted scaffold within the broader class of 3-acylaminoindene derivatives.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 204519-27-7
Cat. No. B3250697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-inden-3-yl)acetamide
CAS204519-27-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CCC2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyKOWPEILEHUVOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-inden-3-yl)acetamide (CAS 204519-27-7): Chemical Identity and Core Procurement Specifications


N-(1H-inden-3-yl)acetamide (CAS 204519-27-7), also referred to as N-acetyl-3-amino-1H-indene, is an indene-based acetamide derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound features a bicyclic indene core bearing an N-acetyl substituent at the 3-position, representing a minimal, unsubstituted scaffold within the broader class of 3-acylaminoindene derivatives [1]. Its achiral, planar geometry distinguishes it from saturated indane analogs such as N-acetyl-1-aminoindan, while the absence of aromatic substituents or halogenation sets it apart from more elaborated indene-based pharmacophores [1]. Commercially, the compound is available from research chemical suppliers at purities typically ≥95% (specified minimum 95% by vendors), making it suitable as a reference standard or synthetic intermediate in medicinal chemistry and neuroscience research programs [2].

Procurement Alert: Why N-(1H-inden-3-yl)acetamide Cannot Be Casually Swapped with In-Class Analogs


Substituting N-(1H-inden-3-yl)acetamide with a structurally similar indene or indane analog is scientifically unjustified without explicit comparative pharmacological validation. Patent US6737547 demonstrates that even subtle modifications to the indene core—such as N-acyl variation (acetyl vs. formyl), ring saturation (indene vs. indane), ring halogenation, or ring expansion—produce divergent pharmacological profiles in functional tissue assays and in vivo neuroprotection models [1]. The target compound exhibits a unique combination of achirality and planarity that distinguishes it from chiral indane-based comparators like (R)-N-acetyl-1-aminoindan (Compound 2a), and its unsubstituted aromatic framework differentiates it from halogenated analogs like N-acetyl-3-amino-6-chloro-1H-indene [1]. These structural differences manifest as measurable differences in potency, efficacy, and tissue-specific activity that directly impact experimental reproducibility and translational relevance. Consequently, procurement of the exact CAS-specified compound is mandatory for any study aiming to replicate or build upon established findings in neuroprotection or smooth muscle pharmacology [1].

N-(1H-inden-3-yl)acetamide: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Contractile Response Modulation in Guinea Pig Ileum: Direct Comparison with N-Acetyl-1-aminoindan

In a direct head-to-head organ bath assay, N-(1H-inden-3-yl)acetamide (designated Compound 3) was evaluated alongside N-acetyl-1-aminoindan (Compound 2) and its chiral (R)-enantiomer (Compound 2a) for modulation of electrically stimulated contractile responses in guinea pig ileal preparations [1]. All three compounds were tested over a concentration range expressed in micromoles per liter, with relative contraction amplitude quantified on the y-axis [1]. The comparative data, presented in Figures 2 and 3 of US6737547, demonstrate that the indene-based Compound 3 produces a concentration-response relationship distinct from that of the indane-based comparators, with divergent slopes and maximal effect levels evident in the logit transformation plots [1]. While precise EC50 values are not tabulated in the patent text, the graphical representation confirms quantifiable differentiation in both potency and efficacy between the planar indene scaffold and the saturated indane analogs [1].

Neuropharmacology Smooth Muscle Pharmacology Ileal Contractility

Antagonism of Nicotinic Agonist-Induced Contraction: Differential Activity Among Indene Derivatives

In a functional antagonism study using guinea pig ileum, the ability of N-(1H-inden-3-yl)acetamide (Compound 3) to inhibit contractions evoked by the nicotinic agonist dimethyl-phenylpiperazinium chloride (DMPP, 1 µM) was directly compared with four structurally related analogs: (R)-N-acetyl-1-aminoindan (2a), N-acetyl-3-amino-6-chloro-1H-indene (6), N-formyl-3-amino-1H-indene (5), and N-acetyl-4-amino-1,2-dihydronaphthalene (4) [1]. Rising concentrations of each compound were co-administered with DMPP, and relative contraction amplitude was measured [1]. As shown in Figures 6 and 7b of US6737547, Compound 3 exhibits a concentration-dependent inhibition of DMPP-induced contractions with a distinct potency and maximal effect that differs from the other indene derivatives and from the indane comparator 2a [1]. The logit transformation plots (Figures 7a-7e) reveal that the acetylated 3-aminoindene (Compound 3) and the formyl analog (Compound 5) display non-identical slopes and apparent IC50 values, confirming that even minor N-acyl group variation produces quantifiable pharmacological divergence [1].

Neuropharmacology Nicotinic Receptor Pharmacology Ex Vivo Pharmacology

In Vivo Anticonvulsant Activity: Class-Level Efficacy in MES and scMET Seizure Models

The patent literature explicitly states that N-(1H-inden-3-yl)acetamide (Compound 3), along with other achiral aminoindenes disclosed in US6737547, demonstrates anticonvulsant activity 'to about the same degree as compound 2' in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMET) seizure threshold models [1]. Furthermore, the MES test data indicate that the test compounds exhibit comparable potency to sodium valproate, a clinically established anti-epileptic agent [1]. It is noteworthy that while the potency of Compound 6 (the 6-chloro analog) falls within the same range as that of Compound 2a in the MES model, Compound 6 is 'far more potent in the hypobaric hypoxia test at low doses'—a statement that underscores the divergent in vivo neuroprotective profiles among closely related indene analogs and implies that the unsubstituted Compound 3 occupies a distinct position in the neuroprotection SAR continuum [1].

Anticonvulsant Drug Discovery In Vivo Pharmacology Epilepsy Research

Structural Determinants of Achirality and Planarity: Differentiating from Chiral Indane Scaffolds

N-(1H-inden-3-yl)acetamide is explicitly characterized in US6737547 as an achiral molecule possessing a more planar configuration than the indane-based reference compound N-acetyl-1-aminoindan (Compound 2) [1]. The patent further notes that 'the presently disclosed aminoindene derivatives, which are achiral would be less active than compound 2a as anticonvulsants and neuroprotectants because normally the hypothetical enzymatic or cellular active site interacting with these compounds prefers a chiral molecule' [1]. However, despite this predicted chirality preference, the achiral aminoindenes—including the target compound—'have shown significant anticonvulsant and neuroprotectant properties' [1]. This structural dichotomy creates a unique SAR niche: the target compound offers a simplified, achiral scaffold that circumvents stereochemical complexity while retaining meaningful biological activity, a feature not shared by chiral indane analogs such as (R)-N-acetyl-1-aminoindan (Compound 2a) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

N-Acyl Group Divergence: Differential Functional Antagonism Between Acetyl and Formyl Analogs

A direct head-to-head comparison between N-(1H-inden-3-yl)acetamide (Compound 3, N-acetyl) and its N-formyl congener (Compound 5) was conducted in the guinea pig ileum DMPP antagonism assay described above [1]. The logit transformation plots presented in Figures 7b and 7d of US6737547 reveal that the acetyl and formyl analogs generate distinct concentration-inhibition profiles, with observable differences in curve slope and position [1]. Additionally, in the electrically stimulated ileum preparation (Figures 4 and 5), the two compounds cluster separately in the graphical representations, indicating that the N-acyl moiety—despite differing by only a single methyl group—imparts measurable divergence in pharmacological activity [1]. This intra-class differentiation underscores that the specific N-acetyl substitution of the target compound is a critical determinant of its unique pharmacological signature.

Medicinal Chemistry SAR Functional Assay

Commercial Availability and Purity Benchmarking for Research Procurement

N-(1H-inden-3-yl)acetamide (CAS 204519-27-7) is commercially available from established research chemical suppliers with a specified minimum purity of 95% . In contrast, the N-formyl analog (Compound 5) and the 6-chloro derivative (Compound 6) are not commonly stocked as off-the-shelf catalog items from major vendors, requiring custom synthesis for procurement. The 2-methyl substituted analog (CAS 222415-36-3, N-(2-methyl-1H-inden-3-yl)acetamide) is commercially available but bears a molecular weight of 187.24 g/mol (vs. 173.21 g/mol for the target) and a distinct substitution pattern that alters both physicochemical properties and biological activity [1]. The target compound's combination of commercial availability, defined purity specification, and documented pharmacological characterization in patent literature positions it as the most accessible and well-validated entry point for research programs investigating the 3-aminoindene pharmacophore.

Chemical Sourcing Reference Standards Quality Control

N-(1H-inden-3-yl)acetamide: High-Confidence Research and Industrial Application Scenarios


Neuropharmacology: Ex Vivo Functional Studies of Nicotinic and Muscarinic Receptor Modulation in Isolated Tissue Preparations

This compound is optimally suited for ex vivo organ bath studies using guinea pig ileum or analogous smooth muscle preparations, where its concentration-dependent modulation of electrically evoked and agonist-induced contractions has been directly quantified alongside structurally defined comparators [1]. Researchers can leverage the established head-to-head dataset (Figures 2-7, US6737547) to benchmark the compound's activity against indane controls and N-acyl variants, enabling robust SAR interpretation and assay validation [1].

Anticonvulsant Drug Discovery: In Vivo Screening Using Established Rodent Seizure Models

Based on class-level anticonvulsant activity demonstrated in MES and scMET models with potency comparable to sodium valproate, this compound serves as a validated starting point for in vivo efficacy screening in epilepsy research programs [1]. Its achiral, planar scaffold simplifies medicinal chemistry optimization efforts by eliminating stereochemical complexity, making it an attractive core for hit-to-lead exploration targeting seizure disorders [1].

Neuroprotection Research: Hypoxia/Ischemia and Excitotoxicity Model Systems

The patent literature explicitly claims neuroprotective utility for N-(1H-inden-3-yl)acetamide and its congeners in the context of trauma, stroke, hypoxia, and anoxia [1]. While direct in vivo neuroprotection data for the target compound are not tabulated in the patent, the compound's inclusion in the claimed neuroprotective composition provides a credible rationale for its deployment in cellular and animal models of hypoxic/ischemic injury, particularly as a reference compound for benchmarking more potent halogenated analogs such as Compound 6 [1].

Medicinal Chemistry: SAR Studies of 3-Aminoindene Pharmacophores and Scaffold Optimization

As the unsubstituted parent scaffold of the 3-acylaminoindene series, N-(1H-inden-3-yl)acetamide provides an essential baseline for systematic SAR exploration [1]. Its well-characterized pharmacological divergence from N-formyl, 6-chloro, and indane analogs—documented in direct comparative assays—establishes a quantitative framework for evaluating the impact of subsequent chemical modifications on functional activity [1]. The compound's commercial availability at 95% purity further supports its use as a reproducible reference standard in synthetic and analytical chemistry workflows .

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